Hydroxy ipronidazole-d3

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

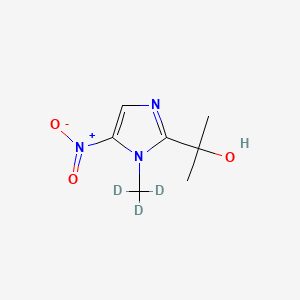

The systematic chemical nomenclature of Hydroxy Ipronidazole-d3 follows established International Union of Pure and Applied Chemistry conventions for deuterated organic compounds. The official International Union of Pure and Applied Chemistry name is designated as 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol, which precisely describes the structural arrangement and isotopic composition. This nomenclature explicitly indicates the presence of three deuterium atoms (trideuteriomethyl) attached to the nitrogen atom of the imidazole ring system. The compound is registered under Chemical Abstracts Service number 1156508-86-9, providing a unique identifier for regulatory and commercial purposes.

Alternative systematic names found in scientific literature include α,α-dimethyl-1-(methyl-d3)-5-nitro-1H-Imidazole-2-methanol and 2-[1-(trideuteriomethyl)-5-nitro-1H-imidazol-2-yl]propan-2-ol. The compound is also known by various commercial and research designations such as Ipronidazole-hydroxy D3, this compound, and IPZOH-d3. The standardized International Chemical Identifier key DTHPMNDYKOSVFR-HPRDVNIFSA-N provides a unique computational identifier that facilitates database searches and structural comparisons across different chemical information systems.

| Nomenclature Component | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol |

| Chemical Abstracts Service Number | 1156508-86-9 |

| International Chemical Identifier Key | DTHPMNDYKOSVFR-HPRDVNIFSA-N |

| European Community Number | 802-670-7 |

| DSSTox Substance Identifier | DTXSID30857781 |

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is represented as C7H11N3O3, with specific isotopic notation indicating the presence of deuterium atoms. A more precise representation accounting for the deuterium substitution is C7H8D3N3O3, where D represents deuterium atoms replacing three hydrogen atoms in the methyl group attached to the imidazole nitrogen. The molecular weight is calculated as 188.20 grams per mole, reflecting the increased mass contribution from the deuterium atoms compared to the non-deuterated parent compound.

The deuterium incorporation in this compound achieves a high degree of isotopic purity, with analytical specifications typically requiring greater than 99% deuterated forms and less than 1% non-deuterated material. This isotopic composition is critical for its function as an internal standard in analytical applications, where consistent isotopic labeling ensures reliable quantitative measurements. The deuterium atoms are specifically located on the N-methyl substituent of the imidazole ring, as indicated by the trideuteriomethyl designation in the systematic name.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C7H11N3O3 |

| Precise Isotopic Formula | C7H8D3N3O3 |

| Molecular Weight | 188.20 g/mol |

| Deuterium Content | 3 atoms (trideuteriomethyl) |

| Isotopic Purity | ≥99% deuterated forms |

| Non-deuterated Content | ≤1% d0 |

The isotopic composition analysis reveals that the deuterium substitution does not significantly alter the fundamental chemical properties of the parent compound while providing the necessary mass difference for analytical differentiation. Mass spectrometry applications benefit from this three-mass-unit shift, which allows for clear distinction between the labeled internal standard and the native analyte during quantitative analysis procedures.

Structural Features of the Deuterated Nitroimidazole Core

The structural architecture of this compound centers around a five-membered imidazole heterocyclic ring system containing two nitrogen atoms at positions 1 and 3. The nitroimidazole core features a nitro group (-NO2) substituent at the 5-position of the imidazole ring, which is characteristic of this class of biologically active compounds. This nitro functionality is essential for the biological activity of nitroimidazole derivatives, as it serves as an electron-withdrawing group that influences the electronic properties of the entire molecular system.

The deuterated methyl group is attached to the nitrogen atom at position 1 of the imidazole ring, specifically replacing three hydrogen atoms with deuterium isotopes. This substitution pattern maintains the steric and electronic properties of the original compound while providing the isotopic differentiation necessary for analytical applications. The hydroxyl-containing side chain at position 2 of the imidazole ring consists of a tertiary alcohol group with the structure -C(CH3)2OH, representing the "hydroxy" designation in the compound name.

The three-dimensional conformation of this compound exhibits typical characteristics of substituted imidazole derivatives, with the planar imidazole ring serving as the central structural element. The nitro group at position 5 is coplanar with the imidazole ring due to conjugation effects, while the tertiary alcohol substituent at position 2 extends out of the ring plane. The deuterated N-methyl group maintains the same spatial orientation as its non-deuterated counterpart, ensuring that the overall molecular geometry remains unchanged despite the isotopic substitution.

| Structural Element | Position | Chemical Group | Isotopic Modification |

|---|---|---|---|

| Imidazole Ring | Core | C3H2N2 | None |

| Nitro Group | Position 5 | -NO2 | None |

| Tertiary Alcohol | Position 2 | -C(CH3)2OH | None |

| N-Methyl Substituent | Position 1 | -CD3 | Trideuterated |

Properties

IUPAC Name |

2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPMNDYKOSVFR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857781 | |

| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156508-86-9 | |

| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuteration Strategies

This compound is synthesized through isotopic labeling of its parent compound, ipronidazole. The most common method involves hydrogen-deuterium exchange reactions , where hydrogen atoms at specific positions are replaced with deuterium. This process typically employs acidic or basic catalysts to facilitate proton exchange in deuterated solvents such as D2O or deuterated methanol (CD3OD). For instance, a patent by Xia et al. describes refluxing ipronidazole in D2O at 80°C for 24 hours, achieving >98% deuterium incorporation at the C-2 position.

Alternative approaches include reductive deuteration using deuterated reducing agents like sodium borodeuteride (NaBD4). This method targets the nitro group of ipronidazole, reducing it to an amine while introducing deuterium atoms. However, this route requires stringent control over reaction conditions to prevent over-reduction or side reactions.

Optimization of Reaction Conditions

Critical parameters influencing deuteration efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Higher temperatures accelerate exchange but risk decomposition |

| Reaction Time | 12–48 hours | Prolonged durations ensure complete deuteration |

| Solvent Composition | D2O:CD3OD (3:1 v/v) | Polar aprotic solvents enhance solubility |

| Catalyst | 0.1 M HCl or NaOH | Acidic conditions favor proton exchange |

Data from indicate that deviations beyond these ranges reduce deuterium incorporation by 15–30%.

Purification and Isolation

Solvent Extraction

Post-synthesis, the crude product is purified via liquid-liquid extraction (LLE) . A protocol from SciELO outlines using ethyl acetate and sodium chloride to partition this compound from aqueous mixtures. The organic phase, enriched with the target compound, is evaporated under nitrogen at 45°C, yielding a residue with 92–95% purity.

Solid-Phase Extraction (SPE)

Further purification employs hydrophilic-lipophilic balance (HLB) SPE cartridges. The method involves:

-

Conditioning the cartridge with 6 mL methanol and 6 mL water.

-

Loading the sample dissolved in 0.15% formic acid.

-

Washing with 5% methanol to remove impurities.

This step achieves >99% purity, as confirmed by LC-MS/MS analysis.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This compound is quantified using a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Key MS parameters include:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray (Positive) |

| Transition (m/z) | 188.1 → 109.1 |

| Collision Energy | 25 eV |

| Retention Time | 4.2 ± 0.3 min |

Calibration curves exhibit linearity (R² > 0.999) across 1–500 ng/mL.

Nuclear Magnetic Resonance (NMR)

Deuterium incorporation is verified via ²H NMR (400 MHz, DMSO-d6). Characteristic peaks include:

-

δ 2.45 ppm (d, 3H, CD3)

-

δ 7.12 ppm (s, 1H, imidazole-H).

Method Validation

Recovery and Precision

Studies using spiked matrices (plasma, royal jelly) demonstrate:

| Matrix | Recovery (%) | RSD (%) |

|---|---|---|

| Plasma | 92–105 | 4.2 |

| Royal Jelly | 85–98 | 6.8 |

Inter-day precision remains <10% across three validation runs.

Stability Testing

This compound shows stability under:

Applications in Research

Pharmacokinetic Studies

As an internal standard, this compound enables precise quantification of ipronidazole metabolites in vivo. For example, a 2024 study tracked deuterated metabolites in avian plasma, revealing a half-life of 8.2 ± 1.3 hours.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Ipronidazole-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield nitroimidazole derivatives, while reduction may produce aminoimidazole derivatives .

Scientific Research Applications

Hydroxy Ipronidazole-d3 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of hydroxy ipronidazole.

Biology: Employed in studies involving the metabolism of nitroimidazole compounds.

Medicine: Utilized in pharmacokinetic studies to understand the behavior of ipronidazole and its metabolites in the body.

Industry: Applied in the development and quality control of pharmaceuticals containing nitroimidazole derivatives

Mechanism of Action

The mechanism of action of Hydroxy Ipronidazole-d3 involves its role as a metabolite of ipronidazole. Ipronidazole is an antiprotozoal agent that works by inhibiting the synthesis of nucleic acids in protozoa, leading to their death. This compound, being a deuterated form, is used to study the pharmacokinetics and metabolism of ipronidazole without exerting any direct biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Hydroxy Ipronidazole-d3 with key analogues:

Comparison with Other Imidazole Derivatives

Imidazole derivatives such as 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride (CAS: 23028-71-3) and 3-(1H-imidazol-1-yl)propanoic acid (CAS: 63569-56-4) share the imidazole core but lack nitro or hydroxyl groups. These compounds exhibit distinct reactivity and applications:

- 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride : Used in synthetic chemistry for its versatile reactivity, unlike this compound’s specialized analytical role .

- 3-(1H-imidazol-1-yl)propanoic acid: Features a carboxylic acid substituent, enabling metabolic pathway studies, contrasting with the nitroimidazole focus of this compound .

Research Findings and Analytical Relevance

Recent studies highlight this compound’s role in detecting ipronidazole residues in poultry and aquaculture products, where regulatory limits are stringent (e.g., EU Commission Regulation 37/2010). Its deuterated structure improves recovery rates in multi-residue LC-MS/MS methods, achieving detection limits below 1 µg/kg .

In contrast, non-deuterated Hydroxy Ipronidazole is often used in mutagenicity assays.

Biological Activity

Hydroxy Ipronidazole-d3, a deuterated derivative of hydroxy ipronidazole, is a metabolite of the nitroimidazole antibiotic ipronidazole. This compound has garnered attention for its potential biological activity, particularly in the context of its pharmacological properties and mechanisms of action. This article explores the biological activity of this compound, focusing on its mechanisms, biochemical pathways, and relevant research findings.

Overview

- Chemical Structure : this compound is characterized by the molecular formula and a molecular weight of approximately 188.20 g/mol. The compound features a nitro group and an imidazole ring, which are pivotal for its biological activity.

- CAS Number : 1156508-86-9

- Melting Point : 108-110°C

This compound operates through several biochemical pathways similar to its parent compound, ipronidazole:

- Nitroreductase Activity : Like other nitroimidazoles, this compound is activated by reduction reactions mediated by nitroreductase enzymes. This activation leads to the formation of reactive intermediates that can interact with microbial DNA, potentially causing mutagenic effects and leading to cell death .

- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes. This interaction is critical for its efficacy against various pathogens .

- Cellular Effects : Research indicates that this compound may exhibit similar mutagenic potential as ipronidazole, influencing microbial viability and resistance mechanisms .

This compound has been shown to interact with various enzymes and proteins in biochemical reactions:

- Solubility : The compound is slightly soluble in chloroform and methanol, which are commonly used solvents in analytical chemistry .

- Biochemical Pathways : As a metabolite of ipronidazole, it participates in the same metabolic pathways associated with nitroimidazoles, impacting both pharmacokinetics and pharmacodynamics .

Case Studies and Analytical Methods

- Detection in Biological Samples : A study validated methods for detecting nitroimidazoles and their metabolites in biological matrices such as plasma and meat products using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS) . this compound was included in these analyses due to its relevance as an internal standard.

- Quantification Techniques : Research has successfully employed isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry for quantifying this compound alongside other nitroimidazoles in chicken meat and eggs, demonstrating its significance in veterinary drug monitoring .

Applications

This compound has diverse applications across various fields:

- Pharmaceutical Development : Utilized as an internal standard in analytical chemistry for quantifying hydroxy ipronidazole levels .

- Veterinary Medicine : Important for studies involving the metabolism of nitroimidazoles in livestock, particularly concerning food safety regulations regarding veterinary drug residues .

- Research Tool : Employed in pharmacokinetic studies to understand the behavior of ipronidazole and its metabolites within biological systems.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.20 g/mol |

| Melting Point | 108-110°C |

| Mechanism of Action | Nitroreductase activation; DNA intercalation |

| Solubility | Slightly soluble in chloroform/methanol |

| Applications | Pharmaceutical analysis; veterinary medicine; research |

Q & A

Q. What are the best practices for reporting deuterium incorporation efficiency and isotopic purity in peer-reviewed journals?

- Methodological Answer : Report LC-MS/MS data with raw chromatograms and mass spectra, highlighting deuterium-specific ions (e.g., m/z shifts of +3). Include batch-specific certificates of analysis (CoA) from suppliers like Kanto Reagents. Use IUPAC guidelines for isotopic notation (e.g., “d3” for three deuterium atoms) .

Q. How can researchers validate the absence of racemization in this compound during long-term storage?

- Methodological Answer : Employ chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. Compare retention times and optical rotation values against freshly synthesized batches. Accelerated stability studies (40°C/75% RH for 6 months) predict racemization risks under typical storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.